1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt
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Overview
Description
Preparation Methods
The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dichloro, ethyl, and methyl groups through various substitution reactions. The final step involves the addition of the sulfopropyl group to form the inner salt. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Scientific Research Applications
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(3-sulfopropyl)-, inner salt can be compared with other similar compounds, such as:
1H-Benzimidazolium derivatives: Compounds with different substituents on the benzimidazolium core.
Dichlorobenzimidazoles: Compounds with dichloro groups but different substituents at other positions.
Sulfopropyl derivatives: Compounds with sulfopropyl groups attached to different cores. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
24351-11-9 |
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Molecular Formula |
C13H16Cl2N2O3S |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-3-16-9(2)17(5-4-6-21(18,19)20)13-8-11(15)10(14)7-12(13)16/h7-8H,3-6H2,1-2H3 |
InChI Key |
YIJRSWRDGVWRPF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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